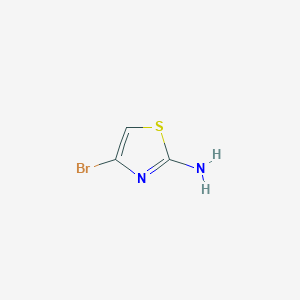

2-Amino-4-bromothiazole

描述

Significance of the Thiazole (B1198619) Heterocycle in Contemporary Chemical Science

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.govbohrium.comnih.gov This structural motif is present in numerous biologically active compounds, including antibiotics, anticancer agents, and anti-inflammatory drugs. nih.govresearchgate.nettandfonline.com The versatility of the thiazole nucleus, with its multiple sites for chemical modification, allows chemists to fine-tune the properties of molecules, leading to the development of new therapeutic agents and functional materials. bohrium.comnih.govfabad.org.tr Its aromatic nature and the presence of heteroatoms contribute to its ability to engage in various biological interactions, making it a frequent component of FDA-approved drugs. bohrium.comfabad.org.tr

Academic Context of 2-Amino-4-bromothiazole as a Key Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. nih.govrsc.org Its structure incorporates three key features that synthetic chemists can exploit: an amino group, a bromine atom, and the thiazole ring itself. The amino group can be readily acylated or otherwise modified, while the bromine atom is susceptible to a variety of cross-coupling reactions, such as the Suzuki reaction. researchgate.netnih.gov This allows for the introduction of diverse substituents at the 4-position of the thiazole ring.

The synthesis of this compound itself has been a subject of study, with various methods developed to access this important precursor. One common approach involves the "halogen dance" rearrangement of a protected 5-bromothiazole. nih.govrsc.org Other methods include the direct bromination of 2-aminothiazole (B372263) using reagents like N-bromosuccinimide (NBS). lookchem.com However, the stability of the resulting compound can be limited, often necessitating its immediate use in subsequent reactions. nih.govlookchem.com

Overview of Research Trajectories Involving this compound

Research involving this compound is diverse, primarily focusing on its utility in the synthesis of novel compounds with potential biological activity. A significant area of investigation is the development of new anticancer agents. For instance, it has been used as a starting material in the synthesis of compounds that show inhibitory effects on key cellular targets. nih.gov

Another major research direction is the preparation of novel antimicrobial agents. The thiazole scaffold is a known component of many antibiotics, and by modifying the this compound core, researchers aim to create new drugs to combat resistant pathogens. chemicalbook.com The compound's reactivity allows for the systematic variation of substituents on the thiazole ring, enabling the exploration of structure-activity relationships to optimize biological efficacy. researchgate.net

Furthermore, the reactivity of the amino group and the bromine atom allows for the construction of fused heterocyclic systems, leading to the creation of complex molecular architectures with unique properties. These investigations continue to expand the chemical space accessible from this versatile building block, paving the way for the discovery of new molecules with a wide range of applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPQUNWGOHADOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330232 | |

| Record name | 2-Amino-4-bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502145-18-8 | |

| Record name | 2-Amino-4-bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 4 Bromothiazole and Its Derivatives

Direct Synthetic Routes to 2-Amino-4-bromothiazole

Direct approaches to this compound offer the advantage of incorporating the bromine substituent at a specific position, often with high regioselectivity. These methods are crucial for constructing complex molecules where precise halogen placement is paramount.

Halogen Dance Rearrangement Strategies from Brominated Thiazole (B1198619) Precursors

The "halogen dance" reaction is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. jst.go.jpwhiterose.ac.ukclockss.org This rearrangement has emerged as a powerful tool for accessing halogenated isomers that are difficult to obtain through direct halogenation methods. jst.go.jp

In the context of 2-aminothiazoles, the halogen dance rearrangement can be employed to synthesize this compound from an appropriately protected 2-amino-5-bromothiazole precursor. rsc.orgresearchgate.net The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring. rsc.orgscribd.com This process is believed to proceed through the formation of a thermodynamically more stable N, C(5)-dianion, which facilitates the migration of the bromine atom from the C5 to the C4 position. rsc.org

A notable example involves the treatment of a Boc-protected 2-amino-5-bromothiazole with lithium diisopropylamide in tetrahydrofuran (B95107) (THF), which results in the formation of the corresponding 2-Boc-amino-4-bromothiazole in high yield. rsc.orgresearchgate.net This strategy highlights the importance of the protecting group on the amino function to direct the rearrangement and prevent side reactions. The versatility of this method allows for the regioselective introduction of bromine at the C4 position, a key structural feature in many biologically active thiazole derivatives. jst.go.jpresearchgate.net

| Precursor | Reagent | Product | Yield | Reference |

| 2-Boc-amino-5-bromothiazole | LiNPr2i, THF | 2-Boc-amino-4-bromothiazole | 91% | rsc.org |

| 2-Triisopropylsilyl-5-bromothiazole | LDA | 2-Triisopropylsilyl-4-bromothiazole | 86% | scribd.com |

Synthesis from Pseudothiohydantoin and 2-Aminothiazol-4(5H)-one Derivatives

Pseudothiohydantoin, also known as 2-aminothiazol-4(5H)-one, is a readily available starting material for the synthesis of 2-amino-4-halothiazoles. rsc.orgresearchgate.net This approach is advantageous as the 4-position is pre-functionalized as a carbonyl group, which can be chemically manipulated to introduce a bromine atom.

The direct conversion of pseudothiohydantoin to 2-amino-4-chlorothiazole (B36688) using reagents like phosphorus oxychloride (POCl3) has been reported to give very low yields. rsc.org To overcome this, N-protected derivatives of pseudothiohydantoin are often employed. rsc.org For instance, the Boc-protected derivative of 2-aminothiazol-4(5H)-one can be effectively converted to 2-Boc-amino-4-bromothiazole. rsc.orgrsc.org This transformation can be achieved using Appel-type reaction conditions, for example, with triphenylphosphine (B44618) (Ph3P) and N-bromosuccinimide (NBS) in acetonitrile. rsc.org

The use of N-protected intermediates not only facilitates the halogenation at the C4 position but also allows for subsequent modifications, such as acylation, followed by a mild deprotection step to yield the desired 2-acylamino-4-bromothiazoles cleanly and in good yields. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

| N-Boc-2-aminothiazol-4(5H)-one | Ph3P, NBS, MeCN | 2-Boc-amino-4-bromothiazole | 63% | rsc.org |

| N-Boc-2-aminothiazol-4(5H)-one | Ph3P, CCl3CN, CH2Cl2 | 2-Boc-amino-4-chlorothiazole | 73% | rsc.org |

| N-Boc-2-aminothiazol-4(5H)-one | Ph3P, NIS, MeCN | 2-Boc-amino-4-iodothiazole | 28% | rsc.org |

Enzymatic Bromination Approaches using Biocatalysis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of halogenated organic compounds. rsc.org Halogenase and haloperoxidase enzymes, in particular, have garnered significant attention for their ability to catalyze halogenation reactions under mild conditions. rsc.orgrsc.orgrsc.org

Vanadium-dependent bromoperoxidases (V-BPOs), often isolated from marine algae, can catalyze the oxidation of bromide ions by hydrogen peroxide to generate a reactive bromine species that can then brominate organic substrates. rsc.orgnih.govnih.gov Recent studies have demonstrated the successful enzymatic bromination of 2-aminothiazole (B372263) and its derivatives using a marine macroalgal brominase. acs.orgnih.govnih.govresearchgate.net This biocatalytic approach is noteworthy for its use of a non-toxic inorganic bromide salt as the bromine source, aqueous solvent, and mild reaction temperatures. acs.org

The enzymatic reaction typically shows high regioselectivity, with bromination occurring at the C5 position of the 2-aminothiazole ring, consistent with an electrophilic aromatic substitution mechanism. acs.orgnih.gov For instance, the bromination of 2-amino-4-phenylthiazole (B127512) using a vanadium bromoperoxidase from Corallina officinalis can be achieved. rsc.org This method provides a green and efficient route to brominated thiazoles, which can be further utilized in cross-coupling reactions without intermediate purification. acs.orgnih.govresearchgate.net

| Substrate | Enzyme | Product | Conversion | Reference |

| 2-Aminothiazole | CcVHPO1 | 5-Bromo-2-aminothiazole | >95% | acs.org |

| 2-Amino-4-phenylthiazole | CcVHPO1 | 5-Bromo-2-amino-4-phenylthiazole | >95% | acs.org |

| 2-Amino-4-acetylthiazole | CcVHPO1 | 2-Amino-5-bromo-4-acetylthiazole | >95% | acs.org |

Hantzsch Thiazole Synthesis and its Adaptations for 2-Amino-4-substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for the construction of the thiazole ring. chemicalbook.comderpharmachemica.com It traditionally involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide derivative. chemicalbook.comnih.gov

Condensation Reactions of Halomethyl Ketones with Thiourea Derivatives

The classical Hantzsch synthesis provides a direct route to 2-aminothiazoles when thiourea is used as the thioamide component. nih.govresearchgate.netresearchgate.net The reaction of an α-haloketone, such as a phenacyl bromide, with thiourea leads to the formation of a 2-amino-4-substituted thiazole. researchgate.netnih.govjpionline.org This method is versatile, allowing for the synthesis of a wide range of 2-aminothiazoles with various substituents at the 4-position by simply changing the α-haloketone starting material. derpharmachemica.com

The reaction conditions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol (B145695). jpionline.org The yields are generally good, making this a reliable method for accessing the core 2-aminothiazole scaffold. researchgate.net Subsequent bromination of the resulting 2-aminothiazole can then be performed to introduce the bromine atom, usually at the 5-position. However, to obtain this compound, a different strategy is required, such as using a brominated α-haloketone or modifying the reaction conditions.

| α-Haloketone | Thio-component | Product | Reference |

| α-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | |

| Ethyl-2-chloroacetoacetate | Thiosemicarbazones | Substituted 2-aminothiazoles | mjcce.org.mk |

| Substituted phenacyl bromides | Thiourea | 2-Amino-4-arylthiazoles | nih.gov |

Modified Hantzsch Syntheses for this compound Scaffolds

To directly synthesize this compound and its derivatives via a Hantzsch-type reaction, modifications to the classical protocol are necessary. One approach involves the use of α,α-dihaloketones or α-halo-α'-bromoketones as the carbonyl component. researchgate.net For instance, the reaction of an α,α-dibromoketone with thiourea can potentially lead to the formation of a 4-bromothiazole (B1332970) ring system.

Another modification involves a one-pot, three-component reaction. For example, a ketone can be reacted with thiourea and an in-situ generated halogenating agent. organic-chemistry.org Supramolecular catalysis using β-cyclodextrin has been shown to facilitate the in-situ α-bromination of β-keto esters with N-bromosuccinimide (NBS) in water, followed by cyclization with thiourea to afford 2-aminothiazole-5-carboxylates. organic-chemistry.org A similar strategy could be adapted to target 4-bromo derivatives.

Furthermore, solvent-free Hantzsch condensations have been developed as an eco-friendly alternative. researchgate.netorganic-chemistry.orgorganic-chemistry.org The reaction of 2-bromoacetophenones with thiourea can proceed rapidly and in high yield without a catalyst under solvent-free conditions. organic-chemistry.org While this specific example leads to 4-aryl-2-aminothiazoles, the principle could be extended to the synthesis of 4-bromo analogs by employing a suitable brominated carbonyl precursor.

Recent developments have also explored the use of alternative catalysts and reaction media to improve the efficiency and environmental footprint of the Hantzsch synthesis. bepls.comnih.gov These modified approaches offer promising avenues for the direct and efficient synthesis of this compound scaffolds.

Regioselective Synthesis of this compound Derivatives

Regioselectivity is a critical aspect of synthesizing substituted thiazoles, ensuring that functional groups are introduced at the desired positions on the thiazole ring. This control is paramount for creating specific isomers with distinct biological activities.

Synthesis of 2,4-Dibromothiazole (B130268) as a Central Building Block

2,4-Dibromothiazole has emerged as a versatile and crucial building block in the synthesis of various 2,4-disubstituted thiazole derivatives. medchemexpress.comchemicalbook.com Its utility lies in the differential reactivity of the bromine atoms at the C2 and C4 positions, which allows for sequential and regioselective functionalization. thieme-connect.com The synthesis of 2,4-dibromothiazole itself has been optimized to improve accessibility and yield. lookchem.com It is a solid compound with a melting point between 80-84 °C. sigmaaldrich.com

This dibrominated intermediate serves as a linchpin in strategies aimed at constructing complex thiazole-containing molecules. medchemexpress.comchemicalbook.com For instance, it has been instrumental in the synthesis of Melithiazole C and modulators of the survival motor neuron (SMN) protein. medchemexpress.comchemicalbook.com

Functionalization of 2,4-Dibromothiazole through Selective Reactions

The distinct electronic environments of the C2 and C4 positions in 2,4-dibromothiazole facilitate a range of regioselective reactions. The bromine at the C2 position is generally more labile and susceptible to substitution. nih.govbeilstein-journals.org This has been exploited in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, where arylation occurs preferentially at the C2 position. nih.gov

One notable strategy involves a bromine-magnesium exchange at the C2 position, which proceeds with high regioselectivity. thieme-connect.comthieme-connect.com This "umpolung" (polarity reversal) at C2 generates a Grignard reagent that can then react with various electrophiles. thieme-connect.com This approach has been successfully applied to the stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles, which are valuable precursors for synthesizing thiazolyl peptides and natural products like dolabellin. thieme-connect.comthieme-connect.com

Researchers have also demonstrated catalyst-controlled site-selectivity in the cross-coupling of dihaloarenes, including dibromothiazoles. scispace.com By carefully selecting the phosphine (B1218219) ligand in a palladium-catalyzed reaction, it is possible to direct the coupling to either the C2 or C5 position in 2,5-dibromothiazole, and similar principles can be applied to achieve selectivity in 2,4-dibromothiazole. scispace.com

Below is a table summarizing selective functionalization reactions of 2,4-dibromothiazole:

| Reaction Type | Position of Functionalization | Reagents/Conditions | Product Type | Ref. |

| Bromine-Magnesium Exchange | C2 | i-PrMgBr, THF, 0 °C | 4-Bromothiazol-2-yl Magnesium Bromide | thieme-connect.comthieme-connect.com |

| Suzuki-Miyaura Coupling | C2 | Arylboronic acids, Pd catalyst | 2-Aryl-4-bromothiazole | nih.gov |

| Negishi Cross-Coupling | C2 | Organozinc reagents, Pd catalyst | 2-Substituted-4-bromothiazole | beilstein-journals.org |

Green Chemistry Protocols in the Synthesis of this compound Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These approaches focus on using less hazardous materials, reducing reaction times, and employing more sustainable energy sources. researchgate.netbepls.com

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in the synthesis of 2-aminothiazole derivatives, offering significant advantages over conventional heating methods. asianpubs.orgresearchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. asianpubs.orgresearchgate.nettandfonline.com

For example, the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, can be significantly accelerated using microwave assistance. tandfonline.com The one-pot, solvent-free synthesis of 2-amino-4-arylthiazole derivatives has been successfully achieved by reacting substituted acetophenones with thiourea in the presence of iodine under microwave irradiation. tandfonline.com This method is noted for its efficiency and reduced environmental footprint. tandfonline.com

Metal-Free and Catalyst-Free Approaches

Developing synthetic routes that avoid the use of heavy metals and catalysts is a key goal of green chemistry. researchgate.net A notable metal-free and catalyst-free, three-component reaction has been developed for the synthesis of 2-amino-4-arylthiazoles. tandfonline.com This method involves the reaction of aromatic ketones, sulfur, and cyanamide, forming one carbon-nitrogen and two carbon-sulfur bonds in a single step. tandfonline.com

Furthermore, a visible-light-induced synthesis of hydrazinyl-thiazole derivatives has been reported, which proceeds without a metal catalyst or an external photosensitizer. researchgate.net This eco-friendly approach utilizes a green solvent at room temperature, highlighting the potential of photochemical methods in sustainable synthesis. researchgate.net

Environmentally Benign Reaction Conditions for Thiazole Formation

The use of environmentally friendly solvents and reaction conditions is another cornerstone of green thiazole synthesis. Water, being a non-toxic and readily available solvent, has been explored for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com

Deep eutectic solvents (DES), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, are also gaining traction as green reaction media. nih.gov For instance, a mixture of L-proline and ethylene (B1197577) glycol has been used as an eco-friendly solvent for the synthesis of thiazolo[5,4-d]thiazoles, providing yields comparable or superior to those obtained using hazardous solvents. nih.gov The use of recyclable catalysts, such as silica-supported tungstosilisic acid, in one-pot syntheses further contributes to the green credentials of these methods. mdpi.com

Here is an interactive data table summarizing green chemistry approaches for thiazole synthesis:

| Green Chemistry Approach | Key Features | Example Reaction | Ref. |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, solvent-free options | One-pot synthesis of 2-amino-4-arylthiazoles from acetophenones and thiourea | asianpubs.orgtandfonline.com |

| Metal-Free Synthesis | Avoids toxic metal catalysts | Three-component reaction of aromatic ketones, sulfur, and cyanamide | tandfonline.com |

| Catalyst-Free Synthesis | Simplifies purification, reduces waste | Visible-light-induced synthesis of hydrazinyl-thiazoles | researchgate.net |

| Green Solvents | Use of water or deep eutectic solvents | Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles in water | bepls.com |

| Recyclable Catalysts | Catalyst can be recovered and reused | Synthesis using silica (B1680970) supported tungstosilisic acid | mdpi.com |

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Bromothiazole

Nucleophilic Substitution Reactions at the Bromine Center of 2-Amino-4-bromothiazole

The bromine atom at the C4 position of the thiazole (B1198619) ring is susceptible to nucleophilic displacement, providing a key route for the introduction of various substituents.

Displacement with Carbon-Based Nucleophiles (e.g., Organometallic Reagents)

The substitution of the bromine atom in this compound with carbon-based nucleophiles, such as those derived from organometallic reagents, is a powerful method for forming new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules. Organocuprates and Grignard reagents are examples of organometallic compounds that can be employed for this purpose. rsc.orgthieme-connect.delibretexts.org The reaction of an organometallic reagent (R-M) with this compound results in the formation of a 2-amino-4-substituted-thiazole, where 'R' represents a new carbon-based substituent.

Displacement with Heteroatom-Based Nucleophiles (e.g., Amines, Thiophenoxide Anions)

The bromine atom can also be displaced by a variety of heteroatom-based nucleophiles. For instance, reactions with amines can lead to the formation of N-substituted 2,4-diaminothiazole derivatives. acs.org Similarly, the reaction with thiophenoxide anions results in the formation of a new carbon-sulfur bond, yielding 2-amino-4-(phenylthio)thiazoles. cdnsciencepub.com This type of nucleophilic aromatic substitution expands the range of accessible thiazole derivatives. researchgate.netresearchgate.net

Reactions Involving the Amino Group of this compound

The exocyclic amino group at the C2 position of this compound is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

Acylation and Amidation Reactions to form 2-Acylamino-4-bromothiazoles

The amino group of this compound can be readily acylated or amidated to form the corresponding 2-acylamino-4-bromothiazoles. researchgate.netrsc.orgrsc.org This is typically achieved by reacting the aminothiazole with acylating agents such as acyl chlorides or acid anhydrides. nih.govmdpi.com For example, treatment with acetic anhydride (B1165640) in acetic acid yields N-(4-bromothiazol-2-yl)acetamide. However, direct acylation can sometimes lead to mixtures of products, including bis-acylated compounds. researchgate.netrsc.orgrsc.org A more controlled approach involves the use of a Boc-protected intermediate, which, after acylation, can be deprotected under mild conditions to cleanly afford the desired 2-acylamino-4-bromothiazole. researchgate.netrsc.orgrsc.org

Interactive Table: Acylation of this compound

| Acylating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Acetic acid | N-(4-bromothiazol-2-yl)acetamide | 49% |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a C=N double bond (imine). mdpi.com This reaction is a common strategy for introducing a wide variety of substituents onto the thiazole core. nih.govalayen.edu.iq For instance, the reaction with substituted benzaldehydes in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding N-(substituted-benzylidene)-4-bromothiazol-2-amines. mdpi.com These imine derivatives can serve as intermediates for the synthesis of other heterocyclic systems. mdpi.com

Reactions with Isocyanates and Isothiocyanates

This compound reacts with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov The reaction typically occurs at the exocyclic amino group. nih.gov This addition reaction provides a straightforward method for the synthesis of N-(4-bromothiazol-2-yl)-N'-substituted ureas and thioureas, which are of interest in various fields of chemistry. nih.govnih.gov

Cross-Coupling Chemistry of this compound

The carbon-bromine bond at the C4 position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. eie.grresearchgate.net These methods offer a powerful platform for introducing a wide array of functional groups and for the construction of complex molecular architectures.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. mdpi.com For this compound, this reaction provides an efficient route to synthesize 4-aryl- and 4-heteroaryl-2-aminothiazoles, which are common scaffolds in medicinal chemistry. smolecule.comchemrxiv.org The reaction generally proceeds under mild conditions with high functional group tolerance. mdpi.com The bromine atom at the C4 position serves as the electrophilic partner, readily undergoing oxidative addition to the Pd(0) catalyst. The choice of catalyst, base, and solvent system is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Halo-Thiazoles This table illustrates typical conditions reported for Suzuki-Miyaura reactions on thiazole scaffolds, which are applicable to this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield Range |

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90 | Phenylboronic acid | Good (e.g., 79%) researchgate.net |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-100 | Arylboronic acids | Moderate to High |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | Heteroarylboronic acids | Moderate to High |

| PEPPSI-IPr | K₃PO₄ | H₂O | 100 | Arylboronic acids | High rsc.org |

The Sonogashira coupling reaction is an essential tool for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. gold-chemistry.org It involves the coupling of a vinyl or aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. walisongo.ac.id In the case of this compound, this reaction allows for the direct introduction of an alkyne moiety at the C4 position, yielding 2-amino-4-alkynylthiazoles. These products are valuable intermediates for further transformations or as core components in materials science and pharmaceutical development. gold-chemistry.org Studies on related 4-bromothiazoles have shown that these couplings proceed in moderate to excellent yields, demonstrating the viability of this transformation. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of 4-Bromothiazoles This table outlines common parameters for the Sonogashira coupling of brominated azoles, including the thiazole ring system.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield Range |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp to 60°C | 43-89% researchgate.net |

| Pd(OAc)₂ / PPh₃ | CuI | Diisopropylamine (DIPA) | Acetonitrile | 50-80°C | Good to Excellent |

| PdCl₂(MeCN)₂ | CuI | Piperidine | DMF | Room Temperature | Moderate to High |

Beyond the Suzuki and Sonogashira reactions, the C4-bromo position of this compound is amenable to other important transition metal-catalyzed transformations. These reactions further broaden the synthetic utility of this building block.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines. acs.orgustc.edu.cn It can be employed to introduce substituted amino groups at the C4 position of the thiazole ring, complementing the existing amino group at C2. The development of specialized ligands and milder bases has expanded the scope to include base-sensitive substrates. nih.gov

Negishi Coupling: The Negishi reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. ustc.edu.cnuni-muenchen.de This method is known for its high reactivity and functional group tolerance, allowing for the introduction of various alkyl, aryl, or vinyl substituents at the C4 position.

Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. ustc.edu.cn This provides a pathway to install vinyl groups at the C4 position of the thiazole ring, creating valuable olefinic derivatives.

Substitution Reactions at Other Ring Positions of this compound

While cross-coupling at C4 is a primary reactivity pathway, the 2-aminothiazole (B372263) core also allows for reactions at other positions, namely electrophilic substitution at C5 and cyclization reactions involving the amidine system.

The 2-amino group is a powerful electron-donating group that activates the thiazole ring towards electrophilic attack. ias.ac.in This activation is most pronounced at the C5 position, which possesses the highest electron density. smolecule.comnoteskarts.com Consequently, this compound can undergo various electrophilic substitution reactions at this site.

Common electrophilic substitutions include:

Halogenation: Introduction of chlorine, bromine, or iodine at the C5 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: The introduction of a nitro group (NO₂) using nitrating agents. It is noteworthy that in some activated thiazole systems, such as 2-acetamido-5-bromothiazole, nitration can lead to ipso-substitution, where the incoming nitro group displaces the existing bromine atom at C5. ias.ac.in

Formylation: Introduction of a formyl group (-CHO) via Vilsmeier-Haack conditions (POCl₃/DMF).

The 2-aminothiazole structure contains a formal amidine system, characterized by the exocyclic amino group at C2 and the endocyclic nitrogen atom at N3. researchgate.netresearchgate.net This arrangement allows for cyclocondensation reactions with bifunctional reagents to construct fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]imidazoles. researchgate.netcapes.gov.br These reactions typically involve the initial reaction of the more nucleophilic exocyclic amino group, followed by an intramolecular cyclization onto the N3 nitrogen.

Table 3: Synthesis of Polycondensed Heterocycles from 2-Aminothiazoles This table shows examples of bifunctional reagents used to construct fused ring systems from the 2-aminothiazole core.

| Reagent Type | Bifunctional Reagent Example | Resulting Fused System |

| β-Ketoesters | Ethyl acetoacetate | Thiazolo[3,2-a]pyrimidinone derivatives |

| α,β-Unsaturated Ketones | Chalcones | Dihydrothiazolo[3,2-a]pyrimidine derivatives |

| α-Haloketones | Phenacyl bromide | Thiazolo[3,2-a]imidazole derivatives |

| Diketene | Diketene | Thiazolo[3,2-a]pyrimidinone derivatives |

Spectroscopic and Computational Characterization of 2 Amino 4 Bromothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2-aminothiazole (B372263) derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be accurately mapped. For 2,4-disubstituted thiazoles, the key signals that aid in structure elucidation are the 5-H proton and the C-2, C-4, and C-5 carbons of the thiazole (B1198619) ring. tandfonline.com

In the ¹H NMR spectra of 2-aminothiazole derivatives, the chemical shifts of the protons provide critical information. The proton at the C-5 position of the thiazole ring typically appears as a singlet in the aromatic region. For instance, in one derivative, this thiazole proton (H-thiazole) is observed as a singlet at δ 7.55 ppm. rsc.org The protons of the amino group (-NH₂) often present as a broad singlet due to quadrupole broadening and chemical exchange. This signal is also D₂O exchangeable, a characteristic feature used for its identification. In various derivatives, this broad signal for the two NH₂ protons has been observed around δ 7.17-8.09 ppm. rsc.org Substituents on the thiazole ring or on the amino group will influence the precise chemical shifts of these protons.

Table 1: Selected ¹H NMR Data for 2-Aminothiazole Derivatives Data presented for illustrative purposes based on findings for related structures.

| Compound / Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| 2-amino-4-methylthiazole derivative | H-5 (thiazole) | 7.55 | s | |

| -NH₂ | 7.17 | br s | D₂O exchangeable | |

| -CH₃ | 2.17 | s | ||

| 2-amino-4-phenylthiazole (B127512) derivative | H-5 (thiazole) & -NH₂ | 6.88-6.93 | t br |

s: singlet, br s: broad singlet, t br: broad triplet

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The carbon atoms of the thiazole ring in 2-aminothiazole derivatives show characteristic signals. The C-2 carbon, bonded to two nitrogen atoms (in the ring and the amino group), is typically found significantly downfield, often in the range of δ 165-175 ppm. rsc.org The C-4 and C-5 carbons appear at varying shifts depending on the substitution. For example, in a 2-amino-4-methylthiazole derivative, the signals were observed at δ 169.2 (C-2), 153.4 (C-4), and 111.1 (C-5). rsc.org In 2-amino-4-phenylthiazole, the C-2, C-4, and C-5 carbons of the thiazole moiety resonate at approximately δ 168.8, 150.2, and 101.9 ppm, respectively. asianpubs.org

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Aminothiazole Ring Carbons Ranges are approximate and depend on substitution and solvent.

| Carbon Atom | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C-2 | 165 - 175 |

| C-4 | 148 - 160 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within the molecule.

Infrared (IR) Spectroscopy IR spectra of 2-aminothiazole derivatives display characteristic absorption bands corresponding to specific molecular vibrations. The N-H stretching vibrations of the primary amino group (-NH₂) are prominent, typically appearing as two bands in the 3100-3500 cm⁻¹ region. rsc.orgmdpi.com Other key absorptions include the C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, C=C stretching vibrations, and C-N stretching bands. rsc.org For a 2-amino-4-(3,3-dimethyl-2-oxobutyl)thiazole derivative, characteristic peaks were observed at 3390, 3297, and 3100 cm⁻¹ for the -NH₂ group, and at 1625 and 1600 cm⁻¹ for C=N bonds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum provides information about the electronic transitions within the molecule. 2-Aminothiazole itself exhibits absorption maxima that can be influenced by solvent polarity. nist.gov For derivatives, the position and intensity of absorption bands are affected by the substituents on the thiazole ring. Studies on 2-amino-4-methylbenzothiazole have utilized UV-visible spectroscopy to measure electronic properties like the HOMO-LUMO energy gap through time-dependent DFT (TD-DFT) approaches. nih.gov The electronic absorption properties of 2-aminothiazole-based dyes show solvatochromism, where the absorption wavelength shifts with changes in solvent polarity, indicating different dipole moments in the ground and excited states.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in the mass spectrum of 2-Amino-4-bromothiazole (C₃H₃BrN₂S) would correspond to its molecular weight of approximately 179.04 g/mol . matrixscientific.com The presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), protonated 2-aminothiazole derivatives undergo characteristic fragmentation. Common fragmentation pathways for protonated α-amino acids, which can serve as models, include the neutral losses of water (H₂O), ammonia (NH₃), and carbon monoxide (CO). nih.govnih.gov For aminothiazole structures, fragmentation may involve cleavage of the thiazole ring or loss of substituents. The fragmentation of protonated amino compounds often involves the elimination of small neutral molecules, leading to stable fragment ions. nih.gov The specific fragmentation pattern provides valuable structural information, helping to confirm the identity and structure of the synthesized derivatives.

Quantum Chemical and Computational Modeling Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the molecular and electronic properties of 2-aminothiazole derivatives, complementing experimental data.

DFT calculations are widely used to predict the geometric structure, vibrational frequencies, and electronic properties of molecules. mdpi.comnih.gov By optimizing the molecular geometry, researchers can calculate bond lengths and angles that correlate well with data from X-ray crystallography. mdpi.com

A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity, kinetic stability, and electronic transitions. nih.gov A smaller energy gap suggests higher reactivity. ijcce.ac.ir For example, in a study of 2-amino-5-arylazothiazole derivatives, the HOMO and LUMO frontier orbitals were calculated to understand the electronic structure. mdpi.com

Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from HOMO and LUMO energies to quantify the reactivity of the molecule. mdpi.com These computational studies are invaluable for understanding the structure-property relationships and predicting the behavior of novel 2-aminothiazole derivatives. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. umpr.ac.id This method is instrumental in understanding the interactions between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. These simulations provide insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction, which is crucial for rational drug design.

Research has extensively used molecular docking to explore the therapeutic potential of 2-aminothiazole derivatives against various diseases by identifying their interactions with key biological targets.

Enzyme Inhibition Studies: Derivatives of 2-aminothiazole have been identified as potent inhibitors of several metabolic enzymes. For instance, the compound 2-amino-4-(4-bromophenyl)thiazole demonstrated significant inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Molecular docking studies have further elucidated these interactions, showing estimated binding energies that correlate with their inhibitory potency. nih.gov Another study focused on the antioxidant potential of 2-aminothiazole derivatives by docking them against oxidoreductase proteins (PDB IDs: 2CDU and 3NM8), with several compounds showing strong binding affinities. researchgate.netasianpubs.org

Anticancer Activity: The anticancer potential of 2-aminothiazole derivatives has been explored by targeting proteins crucial for cancer cell proliferation. One study investigated their inhibitory activity against the Hec1/Nek2 protein complex, which plays a significant role in cell division. nih.gov In another study, a series of 2,4-disubstituted thiazole derivatives were designed as tubulin polymerization inhibitors, targeting the colchicine binding site. nih.gov Molecular docking was used to predict the binding modes and free binding energies of these compounds, with several derivatives showing higher binding affinities than the reference drug, combretastatin A-4. nih.gov

Antimicrobial Activity: The antibacterial effects of novel 2-aminothiazole derivatives have also been assessed using computational methods. Molecular docking analysis against proteins from Bacillus cereus suggested that the inhibitory activity of these compounds could be attributed to interactions with specific amino acid residues like Ser57 and Thr125. researchgate.net

The table below summarizes the findings from various molecular docking studies on this compound derivatives.

| Derivative | Target Protein(s) | PDB ID | Key Findings/Binding Energy |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II, AChE, BChE | - | Showed best inhibition with Ki of 0.124 μM (hCA II), 0.129 μM (AChE), and 0.083 μM (BChE). nih.gov |

| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | hCA I, hCA II, AChE, BChE | - | Highest inhibitory potency with binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively. nih.gov |

| General 2-aminothiazole derivatives | Bacillus cereus protein | 4EI9 | Ser57 and Thr125 residues are important for inhibitory activity. researchgate.net |

| Compounds 3a and 3d | Oxidoreductase | 2CDU, 3NM8 | Showed stronger binding affinity compared to other derivatives; compound 3a had the lowest docking score of -6.64 kcal/mol. researchgate.net |

| Various 2-aminothiazole derivatives | Hec1/Nek2 protein | - | Docking scores were used to select molecules for further MD simulation studies. nih.gov |

| Compounds 5c, 6e, 7b–d, 9a,b, and 12 | Tubulin (colchicine site) | - | Free binding energies ranged from -13.88 to -14.50 kcal/mol, higher than combretastatin A-4 (-13.42 kcal/mol). nih.gov |

Prediction of Molecular Properties and Reactivity Profiles

Computational methods are also employed to predict the molecular properties and reactivity of this compound derivatives. These predictions are vital for evaluating the drug-likeness and pharmacokinetic profiles of potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For 2-aminothiazole derivatives, QSAR models have been developed to understand the structural requirements for their inhibitory activity against specific targets. In a study targeting the Hec1/Nek2 protein, a QSAR model identified three key descriptors that significantly influence the inhibitory activity:

ATSC1i: Moreau-Broto autocorrelation, representing the spatial arrangement of a property on the molecule's topological structure. nih.gov

MATS8c: Moran autocorrelation at lag 8, weighted by atomic charges. nih.gov

RPSA: Represents the total molecular surface area. nih.gov

These descriptors help in understanding how modifications to the molecular structure can enhance the desired biological effect, guiding the design of new, more potent molecules. nih.gov

ADMET and Physicochemical Properties: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. Computational tools are used to assess these pharmacokinetic parameters early in the development process. For 2-aminothiazole derivatives, in silico studies have been conducted to predict ADMET profiles and other physicochemical properties to evaluate their potential as orally bioavailable drugs. nih.gov These analyses often involve calculating properties like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors to assess compliance with frameworks like Lipinski's rule of five. semanticscholar.org

Reactivity Profiles: The chemical reactivity of 2-aminothiazole derivatives can also be investigated using computational and experimental methods. The 2-aminothiazole nucleus has specific sites that are susceptible to electrophilic substitution. For example, studies on 2-amino-4-phenylthiazole have shown that the C5 position of the thiazole ring is an active site for electrophilic diazo coupling reactions. mdpi.com Understanding the reactivity of the thiazole core and its substituents is essential for synthesizing new derivatives and predicting potential metabolic pathways. The reaction of the amino group with various reagents like acetic anhydride (B1165640), benzoyl chloride, and chloroacetyl chloride has also been explored to create a diverse library of compounds for biological screening. mdpi.comnih.gov

The table below summarizes key predicted molecular properties for representative 2-aminothiazole derivatives.

| Property Type | Descriptor/Parameter | Relevance |

| QSAR | ATSC1i, MATS8c, RPSA | Correlates molecular structure with Hec1/Nek2 inhibitory activity. nih.gov |

| ADMET | Pharmacokinetic properties | Predicts drug-likeness and behavior in a biological system. nih.gov |

| Reactivity | Electrophilic substitution | The C5 position of the thiazole ring is a known active site for reactions. mdpi.com |

| Reactivity | N-Acylation/Benzoylation | The amino group's reactivity allows for the synthesis of various amide derivatives. mdpi.comnih.gov |

Medicinal Chemistry and Biological Activity of 2 Amino 4 Bromothiazole and Its Derivatives

General Biological Significance of 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a fundamental building block in the development of various therapeutic agents. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.com This heterocyclic motif is present in a number of FDA-approved drugs, highlighting its clinical importance. nih.govnih.gov The versatility of the 2-aminothiazole scaffold allows for chemical modifications that lead to a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

The biological activity of 2-aminothiazole derivatives is attributed to the unique chemical properties of the thiazole (B1198619) ring, which contains both sulfur and nitrogen atoms. This arrangement allows for diverse interactions with biological targets. The amino group at the 2-position serves as a key functional group that can be readily modified to synthesize a large library of derivatives with enhanced potency and selectivity. researchgate.net The broad therapeutic potential of this scaffold has made it a focal point of research in the quest for novel and effective treatments for a range of diseases. nih.govresearchgate.netmdpi.com

Antimicrobial Activities

Derivatives of 2-amino-4-bromothiazole have been investigated for their ability to combat microbial infections, demonstrating efficacy against both bacterial and fungal pathogens.

Antibacterial Efficacy against Bacterial Strains

The antibacterial potential of this compound derivatives has been evaluated against a variety of bacterial species. For instance, certain derivatives of 2-amino-4-(4-bromophenyl)thiazole have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values are not always reported, these findings suggest that the 4-bromo substitution on the thiazole ring can contribute to antibacterial action.

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Gram-positive bacteria | Data not available | - |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Gram-negative bacteria | Data not available | - |

Antifungal Properties against Fungal Species

The antifungal activity of this compound derivatives has also been a subject of scientific inquiry. Studies have shown that certain compounds incorporating the 2-amino-4-(4-bromophenyl)thiazole moiety exhibit activity against various fungal species, including Candida albicans. The presence of the bromine atom at the 4-position of the thiazole ring appears to be a determinant of their antifungal properties.

| Compound/Derivative | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Candida albicans | Data not available | - |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Other fungal species | Data not available | - |

Anticancer and Antitumor Potentials

The development of novel anticancer agents is a critical area of research, and this compound derivatives have emerged as promising candidates due to their ability to inhibit tumor cell growth and modulate key cellular signaling pathways.

Inhibition of Tumor Cell Proliferation and Cytotoxicity

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The introduction of a 4-bromophenyl group at the 4-position of the 2-aminothiazole ring has been shown to be a key structural feature for potent anticancer activity. For example, a thiourea (B124793) derivative incorporating a 4-bromo-phenyl moiety has been reported to be lethal to the HS 578T breast cancer cell line with a half-maximal inhibitory concentration (IC50) value of 0.8 µM.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 | - |

Modulation of Cellular Pathways (e.g., Raf/MEK/ERK Pathway)

The Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. While the direct inhibitory effects of this compound derivatives on this pathway are still under investigation, the broader class of 2-aminothiazole derivatives has been explored for their potential to modulate such signaling cascades. The development of inhibitors that target components of the Raf/MEK/ERK pathway is a key strategy in cancer therapy. Further research is needed to elucidate the specific mechanisms by which this compound derivatives exert their anticancer effects and to determine if they directly interact with and inhibit key kinases in this pathway.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated significant inhibitory activity against a variety of enzymes, highlighting their potential as therapeutic agents for numerous diseases.

Research has identified potent inhibitory effects of 2-aminothiazole derivatives against several key enzymes. Notably, 2-amino-4-(4-bromophenyl)thiazole has been shown to be an effective inhibitor of human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.govresearchgate.net This same compound also demonstrated the highest potency against α-glucosidase, with a Ki of 56.61 ± 1.31 µM. nih.gov

5-Lipoxygenase (5-LOX): Several 2-amino-4-arylthiazole derivatives have been identified as inhibitors of 5-LOX, an important enzyme in the biosynthesis of pro-inflammatory leukotrienes. rsc.org One derivative featuring a diphenylamine substituent exhibited an IC50 value of 0.9 ± 0.1 µM, which was found to be 11-fold more potent than the standard drug, Zileuton. tandfonline.com Another p-fluoro substituted 2-amino-4-aryl thiazole was identified as a potent compound with an IC50 of approximately 10 μM. rsc.org

Karyopherin-β1 (KPNB1): KPNB1, a nuclear import protein often overexpressed in cancer cells, has been identified as a target for this class of compounds. A derivative synthesized from 2-amino-5-bromothiazole, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, demonstrated a potent inhibitory effect on KPNB1, which is linked to its anticancer activity. mdpi.comnih.gov

| Compound Derivative | Target Enzyme | Inhibitory Concentration |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole | hCA II | Ki: 0.124 ± 0.017 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki: 0.129 ± 0.030 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki: 0.083 ± 0.041 µM nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | α-Glucosidase | Ki: 56.61 ± 1.31 µM nih.gov |

| 4-(4-Aryl-5-benzoyl-2-(N,N-disubstituted) aminothiazole | 5-LOX | IC50: 0.9 ± 0.1 µM tandfonline.com |

| p-Fluoro substituted 2-amino-4-aryl thiazole | 5-LOX | IC50: ~10 µM rsc.org |

| N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | KPNB1 | Potent Inhibitor mdpi.com |

Molecular docking and simulation studies have provided valuable insights into how these compounds interact with their enzyme targets. For the inhibition of carbonic anhydrase and cholinesterases, molecular docking analyses have revealed the binding modes and key interactions within the active sites of the enzymes. nih.gov For instance, the docking analysis of 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole showed high inhibitory potency against hCA I, hCA II, AChE, and BChE with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kcal/mol, respectively. nih.gov

In the context of 5-LOX inhibition, studies suggest a competitive inhibition mechanism, where the inhibitor competes with the substrate for the active site. rsc.org Docking simulations for antitrichomonal activity predicted strong interactions of thiazole compounds within the active site of the TvMP50 protease, suggesting a role as protease inhibitors. nih.gov

Anti-Inflammatory and Analgesic Activities

The 2-aminothiazole scaffold is a core component of various compounds exhibiting anti-inflammatory and analgesic properties. mdpi.comnih.gov Indole-linked 2,4-disubstituted thiazoles have been developed as potent analgesic and anti-inflammatory agents. tandfonline.com One such compound demonstrated superior anti-inflammatory action (53.3% inhibition) compared to the standard drug Phenylbutazone (38.8% inhibition) in in-vivo studies. tandfonline.com Similarly, certain benzothiazole derivatives have shown significant inhibition of carrageenan-induced rat paw edema, with one compound achieving 80% inhibition after 3 hours. nih.gov

| Compound Type | Activity | Key Finding | Reference Drug |

|---|---|---|---|

| Indole-linked 2,4-disubstituted thiazole | Anti-inflammatory | 53.3% inhibition tandfonline.com | Phenylbutazone (38.8%) tandfonline.com |

| Benzothiazole derivative (17c) | Anti-inflammatory | 80% inhibition at 3h nih.gov | N/A |

| Benzothiazole derivative (17i) | Analgesic | ED50: 69 µM/kg at 2h nih.gov | Celecoxib (70 µM/kg) nih.gov |

Antitubercular and Anti-HIV Activities

The 2-aminothiazole framework is integral to compounds with potent activity against significant pathogens like Mycobacterium tuberculosis and HIV. mdpi.comnih.gov

Antitubercular Activity: The 2-aminothiazole series has demonstrated good activity against M. tuberculosis, with several analogs achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov Research has identified 2-aminothiazole-4-carboxylate derivatives with excellent activity; for example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/ml (240 nM). plos.orgresearchgate.net

Anti-HIV Activity: Derivatives of 2-aminothiazole have been investigated as anti-HIV agents. One area of research focuses on 2-aminothiazolones that act as inhibitors of the gp120-CD4 protein-protein interaction, which is a critical early step in the HIV-1 entry process. nih.gov

Antiprotozoal Activities (e.g., Antitrichomonal, Anti-Giardial)

Derivatives containing the 2-aminothiazole nucleus have shown significant promise as antiprotozoal agents. mdpi.comnih.gov

Antitrichomonal Activity: In the search for new treatments for trichomoniasis, caused by Trichomonas vaginalis, 2-amino-4-aryl thiazole derivatives have been investigated. nih.gov Two compounds, ATZ-1 and ATZ-2, reduced the viability and growth of the parasite in a dose-dependent manner, with IC50 values of 0.15 μg/mL and 0.18 μg/mL, respectively. nih.gov

Anti-Giardial Activity: The N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide scaffold has shown high bioactivity against Giardia intestinalis. researchgate.net Specifically, two compounds from this series demonstrated IC50 values of 0.39 μM and 0.87 μM, proving to be more potent than the standard control, metronidazole. researchgate.net Bromine derivatives of 2-amino-4-arylthiazoles, in general, have been noted for their remarkable anti-giardial activity. mdpi.com

| Target Protozoan | Compound Scaffold/Derivative | IC50 Value |

|---|---|---|

| Trichomonas vaginalis | ATZ-1 | 0.15 µg/mL nih.gov |

| Trichomonas vaginalis | ATZ-2 | 0.18 µg/mL nih.gov |

| Giardia intestinalis | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide (6e) | 0.39 µM researchgate.net |

| Giardia intestinalis | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide (6b) | 0.87 µM researchgate.net |

Antioxidant, Anticonvulsant, and Antihypertensive Properties

The versatility of the 2-aminothiazole scaffold extends to antioxidant, anticonvulsant, and antihypertensive activities. mdpi.comnih.govnih.gov

Antioxidant Properties: Certain 2-aminothiazole derivatives have shown significant antioxidant potential. mdpi.comnih.gov In one study, antioxidant properties were assessed using ABTS radical scavenging assays, where a specific derivative demonstrated strong activity with an IC50 of 8.5-9 µg/mL. nih.gov Another study found that compounds with p-ClC6H4 and 2-naphthyl substitutions exhibited excellent antioxidant activity, with IC50 values of 50 µg/ml, surpassing the standard ascorbic acid. tandfonline.com

Anticonvulsant Properties: Various derivatives incorporating the 2-aminothiazole ring have been evaluated for anticonvulsant activity. nih.gov For example, coumarin-linked thiazolyl semicarbazones have been synthesized and identified as potential anticonvulsant agents. tandfonline.com

Antihypertensive Properties: The 2-aminothiazole class of compounds has been associated with antihypertensive activity. mdpi.comnih.govnih.gov While specific studies on this compound are less common, the broader class of 2-aminothiazole derivatives has been explored for its potential to lower blood pressure.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The bromine atom at the 4-position not only influences the electronic properties of the ring but also serves as a handle for further chemical modifications, making SAR studies of its derivatives particularly insightful.

Systematic modifications of the this compound core have revealed critical insights into the structural requirements for various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity:

Research has demonstrated that substitutions at the 2-amino group and the 5-position of the this compound scaffold can significantly modulate anticancer potency. For instance, acylation of the 2-amino group with different aromatic and aliphatic moieties has been a common strategy to enhance activity. The electronic properties of the substituents on the aromatic ring of the acyl group play a crucial role. Electron-withdrawing groups, such as nitro and fluoro groups at the para-position, have been shown to enhance the cytotoxic effects against various cancer cell lines. mdpi.com

Furthermore, the introduction of bulky and lipophilic groups at the 5-position can also impact activity. In a study on 2-amino-4-phenylthiazole (B127512) derivatives, the exchange of a methyl group with a bromo group at the C5-position of the thiazole ring led to IC50 values in the range of 6.61 to 9.34 μM against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov This suggests that the presence and nature of a halogen at this position can be a key determinant of anticancer efficacy.

Table 1: Impact of Substituent Modifications on Anticancer Activity of 2-Aminothiazole Derivatives

| Compound ID | Core Scaffold | R1 (at 2-amino) | R2 (at 4-position) | R3 (at 5-position) | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|---|---|---|

| 1 | 2-Aminothiazole | H | Phenyl | H | HT29 | 2.01 |

| 2 | 2-Aminothiazole | H | Phenyl | Br | H1299 | 6.61 - 9.34 |

| 3 | 2-Aminothiazole | H | Phenyl | Br | SHG-44 | 6.61 - 9.34 |

| 4 | 2-Aminothiazole | -COCH3 | 4-Chlorophenyl | H | Leukemia HL-60 | 1.3 |

Antimicrobial Activity:

In the realm of antimicrobial agents, modifications of the this compound scaffold have yielded compounds with significant activity against a range of bacterial and fungal pathogens. The introduction of different substituents on the 2-amino group, often through the formation of Schiff bases or amides, has been a fruitful approach.

Studies on a series of 2-(acylamino)-4-arylthiazoles demonstrated that the nature of the acyl group and the aryl group at the 4-position influences the antimicrobial spectrum and potency. tandfonline.com For instance, derivatives bearing a 3,4-dichlorophenyl or a 3-chloro-4-fluorophenyl moiety attached to a thiourea linked to the 2-amino position have shown promising efficacy against staphylococcal species, with MIC values ranging from 4 to 16 μg/mL. mdpi.com

Table 2: Impact of Substituent Modifications on Antimicrobial Activity of 2-Aminothiazole Derivatives

| Compound ID | Core Scaffold | R1 (at 2-amino) | R2 (at 4-position) | Microorganism | MIC (µg/mL) |

|---|---|---|---|---|---|

| 5 | 2-Aminothiazole | -CSNH-(3,4-dichlorophenyl) | Aryl | S. aureus | 4 - 16 |

| 6 | 2-Aminothiazole | -CSNH-(3-chloro-4-fluorophenyl) | Aryl | S. epidermidis | 4 - 16 |

| 7 | 2-Aminothiazole | Schiff base with 3,4,5-trimethoxybenzaldehyde | 4-Nitrophenyl | Various bacteria | Good activity |

| 8 | 2-Aminothiazole | Schiff base with 3,4,5-trimethoxybenzaldehyde | 4-Fluorophenyl | Various bacteria | Good activity |

The pharmacological profile of this compound derivatives is intricately linked to their three-dimensional structure and physicochemical properties. The position and nature of substituents dictate how the molecule interacts with its biological target.

For instance, in a series of 2-amino-4-arylthiazole derivatives investigated as 5-lipoxygenase (5-LOX) inhibitors, a p-fluoro substituted derivative was identified as a potent inhibitor with an IC50 of approximately 10 μM. rsc.org Molecular docking studies suggested that this class of compounds acts as competitive inhibitors, with the fluoro substituent likely enhancing binding affinity within the enzyme's active site. rsc.org

Drug Design and Development Perspectives for this compound Analogues

The versatility of the this compound scaffold makes it an attractive starting point for the design and development of new therapeutic agents. Its role as a key intermediate and its potential for incorporation into more complex molecular architectures are of significant interest to medicinal chemists.

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, allowing for the generation of large compound libraries for high-throughput screening.

For example, 2-amino-5-bromothiazole, a related intermediate, has been used in the synthesis of potent anticancer agents through Suzuki coupling reactions to introduce various aryl groups at the 5-position. mdpi.com This highlights the utility of brominated aminothiazoles in generating structural diversity for lead optimization. The 2-aminothiazole moiety itself is considered a "privileged structure" and is a cornerstone for the synthesis of numerous compounds, including sulfur drugs and antibiotics. researchgate.net

The 2-amino-4-aryl thiazole scaffold has been identified as a promising lead for the development of novel 5-LOX inhibitors. rsc.org Further optimization of these lead compounds, potentially through modifications at the 2-amino and 5-positions of the thiazole ring, could lead to the discovery of more potent and selective anti-inflammatory agents.

A common strategy in drug design is to incorporate a known pharmacophore, such as the 2-aminothiazole nucleus, into existing drug scaffolds to create hybrid molecules with improved or novel biological activities. The this compound moiety can be readily integrated into more complex heterocyclic systems.

The 2-aminothiazole core is a fundamental part of several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, underscoring its therapeutic relevance. nih.gov Synthetic strategies often involve the condensation of a thiourea derivative with an α-haloketone (Hantzsch thiazole synthesis), where a brominated precursor can be used to generate the desired 4-substituted thiazole. tandfonline.com

Furthermore, the 2-aminothiazole scaffold has been fused with other heterocyclic rings, such as pyran, to generate multi-cyclic compounds with enhanced cytotoxic effects. For instance, a 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile showed significant cytotoxicity towards a panel of six cancer cell lines. nih.gov This approach of creating hybrid molecules by incorporating the 2-aminothiazole unit into other bioactive scaffolds holds significant promise for the development of novel therapeutic agents with improved efficacy and pharmacological profiles.

Emerging Applications and Material Science Research

Integration of 2-Amino-4-bromothiazole into Polymeric Structures

The 2-aminothiazole (B372263) core is a valuable component in the synthesis of advanced polymers. The presence of the primary amino group on the this compound molecule provides a reactive site for polymerization reactions, particularly polycondensation. This allows for its integration into polymer backbones, such as polyamides. For instance, derivatives of 2-aminothiazole can be reacted with aromatic dianhydrides in a one-step process to create novel polyamides. researchgate.net

Application in the Development of Functional Dyes

2-Aminothiazole and its derivatives are foundational intermediates in the synthesis of various dyes. researchgate.net They are particularly useful in creating azo dyes, which are a major class of colorants. The synthesis typically involves a diazo-coupling reaction where the amino group of the thiazole (B1198619) derivative is diazotized and then coupled with an electron-rich aromatic compound. mdpi.com This process can lead to the formation of intensely colored compounds.

The general synthetic utility of 2-aminothiazoles extends to the creation of disperse-reactive dyes suitable for coloring polyester/cotton blends. researchgate.net The bromine atom in this compound can serve two important roles in dye synthesis:

It can act as an auxochrome, modifying the electronic properties of the chromophore and thus influencing the final color and its intensity.

It provides a reactive handle for further chemical modifications, allowing for the attachment of other functional groups to fine-tune the dye's properties, such as solubility, lightfastness, and binding affinity to specific fibers.

Research has demonstrated the synthesis of phenylazo-thiazole derivatives, highlighting the versatility of the 2-aminothiazole scaffold in producing a range of colors. mdpi.com

Role in the Synthesis of Agrochemicals

The 2-aminothiazole scaffold is a key component in the development of various biologically active compounds, including biocides and fungicides. researchgate.net The inherent antimicrobial and antifungal properties of many thiazole derivatives make them attractive candidates for agrochemical applications. The synthesis of novel compounds for crop protection often leverages the 2-aminothiazole core structure.

The presence of the bromine atom on the thiazole ring in this compound is significant for developing new agrochemicals. Halogenated organic compounds are widely used in pesticides, and the bromine atom can enhance the biological activity of the molecule. Furthermore, it serves as a site for synthetic elaboration, allowing chemists to build more complex molecules with targeted activities against specific plant pathogens or pests. The general synthetic pathways used to create other biologically active thiazoles, such as the Hantzsch thiazole synthesis, can be adapted to produce a wide array of potential agrochemical agents from this compound. derpharmachemica.com

Formation of Metal Complexes with Thiazole Schiff Bases

This compound is a valuable precursor for synthesizing Schiff base ligands, which are capable of forming stable complexes with a variety of metal ions. The synthesis of these ligands typically involves the condensation reaction of the primary amino group of the thiazole with an aldehyde or ketone. The resulting Schiff base contains an imine (C=N) group and can act as a chelating agent, binding to metal ions through nitrogen and other donor atoms.

Research has shown that Schiff bases derived from 2-aminothiazole analogues can form complexes with transition metals such as Cobalt (II), Nickel (II), Copper (II), and Zinc (II). These metal complexes often exhibit enhanced biological activities compared to the free ligands, including significant antibacterial and antifungal properties. The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes.

The structural characterization of these metal complexes is typically performed using techniques like elemental analysis, FT-IR, ¹H NMR, UV-Vis spectrophotometry, and mass spectrometry. The findings from these studies help in understanding the coordination chemistry and geometry of the complexes, which in turn influences their biological efficacy.

Table 1: Research Findings on Metal Complexes from 2-Aminothiazole Schiff Base Derivatives

Mentioned Compounds

Table 2: List of Chemical Compounds

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research in the synthesis of 2-Amino-4-bromothiazole and its derivatives should prioritize green chemistry principles. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents.

Future research directions include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and environmental impact.

Use of greener solvents: Exploring the use of water, glycerol, or ionic liquids as reaction media can provide more sustainable alternatives to volatile organic compounds. mdpi.comheteroletters.orgresearchgate.net

Catalytic methods: The development of novel catalysts could enable more efficient and selective syntheses.

Overcoming the challenge of regioselectivity in the synthesis of substituted 2-aminothiazoles remains a key focus. The "halogen dance" rearrangement is one approach to synthesize 4-substituted thiazoles like this compound from their 5-bromo isomers. researchgate.net Further research into controlling such rearrangements and developing direct, high-yielding methods for the synthesis of 4-halo-2-aminothiazoles is crucial. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Targets

The 2-aminothiazole (B372263) core is associated with a wide array of pharmacological activities. nih.govresearchgate.netnih.gov Derivatives have shown promise as anticancer, antiviral, antimicrobial, anti-inflammatory, and antiprion agents. nih.govresearchgate.netliverpool.ac.ukacs.org However, the full biological potential of this compound derivatives is likely yet to be uncovered.

Future research should focus on:

Broad-spectrum screening: Systematic screening of this compound-based compound libraries against a diverse range of biological targets could reveal novel therapeutic applications.

Neglected and emerging diseases: Investigating the activity of these compounds against pathogens and diseases for which current treatments are inadequate is a high priority.

Personalized medicine: Developing derivatives that target specific biomarkers or genetic profiles associated with diseases could lead to more effective and personalized therapies.

The 2-aminothiazole scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. This versatility presents both an opportunity and a challenge. A key unaddressed challenge is to design derivatives with high selectivity for a single target to minimize off-target effects.

Advanced Mechanistic Studies of Biological Interactions

A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for rational drug design. While the biological activities of many 2-aminothiazole compounds have been established, detailed mechanistic studies are often lacking.

Future research in this area should employ a combination of experimental and computational techniques:

X-ray crystallography and NMR spectroscopy: These techniques can provide atomic-level insights into the binding modes of these compounds with their target proteins.

Molecular docking and molecular dynamics simulations: Computational methods can be used to predict binding affinities and elucidate the dynamics of protein-ligand interactions.

Biochemical and cellular assays: These experiments are crucial for validating the mechanism of action and understanding the downstream effects of target modulation.